molecular formula C38H38ClN3O3 B12638748 2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid

2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid

Cat. No.: B12638748
M. Wt: 620.2 g/mol
InChI Key: SNAMKMUHESOWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid is a structurally complex small molecule characterized by three key moieties:

  • Piperazine linker: The 4-substituted piperazine enhances solubility and serves as a flexible spacer, facilitating interactions with biological targets .
  • Chlorophenyl-dimethylcyclohexenyl group: This lipophilic substituent likely improves membrane permeability and influences steric interactions .
  • Benzoic acid terminus: The carboxylic acid group enhances water solubility and may participate in hydrogen bonding or ionic interactions .

Properties

Molecular Formula

C38H38ClN3O3

Molecular Weight

620.2 g/mol

IUPAC Name

2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C38H38ClN3O3/c1-38(2)17-16-26(31(23-38)25-10-12-27(39)13-11-25)24-41-18-20-42(21-19-41)28-14-15-30(37(43)44)35(22-28)45-34-9-5-8-33-36(34)29-6-3-4-7-32(29)40-33/h3-15,22,40H,16-21,23-24H2,1-2H3,(H,43,44)

InChI Key

SNAMKMUHESOWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)O)OC5=CC=CC6=C5C7=CC=CC=C7N6)C

Origin of Product

United States

Biological Activity

The compound 2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C38H38ClN3O3
  • Molecular Weight : 620.2 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%-98% depending on the supplier .

The biological activity of this compound is primarily linked to its structural components, particularly the carbazole and piperazine moieties. These structures are known to exhibit various pharmacological effects, including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Cardiovascular Effects : Analogous compounds, particularly those derived from carvedilol, have been studied for their ability to modulate calcium release in cardiac cells, potentially offering benefits in treating heart conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Anticancer Studies : A study on carvedilol analogs demonstrated that modifications to the carbazole structure could enhance anticancer properties by targeting specific cell signaling pathways involved in tumor growth .
  • Calcium Modulation : Research indicates that compounds with similar structures can inhibit store overload-induced calcium release (SOICR) in cardiac cells, which is crucial for managing arrhythmias and heart failure .
  • Neuropharmacological Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorCarvedilol analogsInhibition of cell proliferation
CardiovascularSOICR inhibitorsModulation of calcium release
NeuropharmacologicalVarious carbazole derivativesNeuroprotective effects

Table 2: Structure-Activity Relationship (SAR) Insights

CompoundStructural ModificationsActivity Level
CarvedilolCarbazole moietyHigh
2-(9H-carbazol-4-yloxy)Piperazine linkageModerate to High
4-Chloro derivativesChlorophenyl additionVariable

Comparison with Similar Compounds

Analysis :

  • The target compound’s carbazol-4-yloxy group distinguishes it from N-alkylated carbazoles (e.g., ), which prioritize lipophilicity over hydrogen-bonding capacity.
  • The triazole in ’s compound may confer greater metabolic stability compared to the target’s ether linkage .

Piperazine-Containing Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Differences Potential Implications References
Target compound Piperazine linked to chlorophenyl-cyclohexenyl ~575 (estimated) Chlorophenyl-cyclohexenyl substituent Enhanced steric bulk and lipophilicity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected piperazine ~356 (exact not provided) Fmoc and acetic acid groups Transient protection for synthetic applications
4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic acid Hydroxyethyl-piperazine 278.30 Hydroxyethyl substituent Increased hydrophilicity and reduced steric hindrance

Analysis :

  • The target’s chlorophenyl-dimethylcyclohexenyl group on piperazine contrasts with the hydroxyethyl group in , which prioritizes solubility over membrane permeability .
  • The Fmoc group in ’s compound highlights its role in solid-phase synthesis, unlike the target’s biologically oriented design .

Benzoic Acid Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Differences Potential Implications References
Target compound Benzoic acid with carbazole and piperazine ~575 (estimated) Carbazole-ether linkage Balanced solubility and target engagement
Ethyl 2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate Ethyl ester analog ~589 (estimated) Ethyl ester terminus Higher lipophilicity, prodrug potential
4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic acid Piperazine-hydroxyethyl 278.30 Hydroxyethyl-piperazine Optimized for aqueous solubility

Analysis :

  • The ethyl ester analog () likely exhibits improved cell membrane penetration compared to the target’s carboxylic acid, but requires enzymatic hydrolysis for activation .

Key Structural and Functional Trends

  • Lipophilicity : Chlorophenyl and cyclohexenyl groups (target compound) increase logP compared to hydroxyethyl () or triazole derivatives () .
  • Synthetic Complexity : The target’s multi-step synthesis (inferred from ) contrasts with simpler piperazine-carboxylic acids ().
  • Biological Interactions : Carbazole and piperazine motifs are recurrent in kinase inhibitors (e.g., ), suggesting the target may share similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.